Ethyl 2-(2-oxopropyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

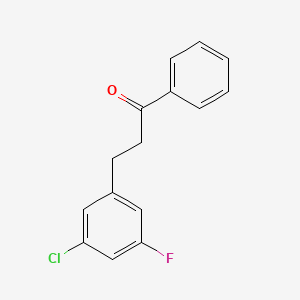

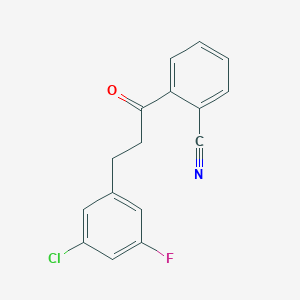

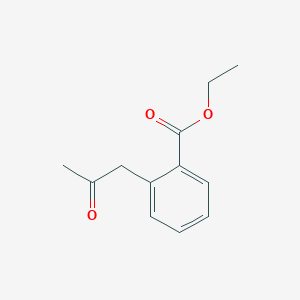

Ethyl 2-(2-oxopropyl)benzoate, also known as ethyl 4-oxopentanoate, is a chemical compound with the molecular formula C12H14O3. It has a molecular weight of 206.24 g/mol . It is a yellow oil .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a yellow oil . It has a molecular weight of 206.24 g/mol .Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to this compound .

Applications De Recherche Scientifique

Synthesis and Structure Analysis

Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate's structure was elucidated through single-crystal X-ray crystallography, demonstrating its crystallization in the triclinic crystal system. This research underscores the compound's utility in crystallography and structural chemistry for understanding molecular and crystalline structures (Manolov, Morgenstern, & Hegetschweiler, 2012).

Anti-juvenile Hormone Agent

Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate was identified as a novel anti-juvenile hormone agent, capable of inducing precocious metamorphosis in silkworm larvae, showcasing its application in entomology and pest management (Ishiguro et al., 2003).

Liquid Crystalline Polysiloxanes

The synthesis of monomers containing ethyl 2-(2-oxopropyl)benzoate and their hydrosilylation to obtain corresponding polysiloxanes exhibit high smectogen properties, indicating their importance in materials science for creating new liquid crystalline materials (Bracon et al., 2000).

Antibacterial Activity

Synthesis of novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates demonstrated significant inhibition activity against gram-positive bacteria, showing the compound's potential in developing new antibacterial agents (Zhu Linhua, 2013).

Molecular Synthesis

The development of a simple synthesis route for ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, involving condensation and reduction steps, illustrates the compound's role in synthetic organic chemistry (Al-Said & Al-Sghair, 2013).

Corrosion Inhibition

A theoretical study on the synthesis of ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate for corrosion inhibition of mild steel in acidic media exemplifies its application in materials science and engineering (Arrousse et al., 2021).

Mécanisme D'action

Target of Action

Ethyl 2-(2-oxopropyl)benzoate is a complex organic compound

Biochemical Pathways

A related compound, β-carbonyl selenides functionalized with ester groups, has been shown to have antioxidant and anticancer properties . This suggests that this compound may also interact with biochemical pathways related to oxidative stress and cell proliferation, but this needs to be confirmed with further studies.

Result of Action

Related compounds have been shown to have antioxidant and anticancer properties , suggesting that this compound may have similar effects

Propriétés

IUPAC Name |

ethyl 2-(2-oxopropyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRDJZGTPZYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645685 |

Source

|

| Record name | Ethyl 2-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73013-47-5 |

Source

|

| Record name | Ethyl 2-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)